2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile
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Overview
Description
2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group, a methoxy group, and a trifluoromethoxy group attached to a pyridine ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and ammonia.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using reagents like formaldehyde and hydrochloric acid.
Methoxylation: The methoxy group is introduced through a methylation reaction using methanol and a suitable catalyst.
Trifluoromethoxylation: The trifluoromethoxy group can be introduced using trifluoromethyl ethers and appropriate reaction conditions.
Acetonitrile Group Addition: The acetonitrile group is typically introduced through a nucleophilic substitution reaction using acetonitrile and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the trifluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methyl-3-(trifluoromethoxy)pyridine-5-acetonitrile
- 3-(Chloromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-acetonitrile
Uniqueness
2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile is unique due to the specific combination of functional groups attached to the pyridine ring. The presence of both methoxy and trifluoromethoxy groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8ClF3N2O2 |
---|---|
Molecular Weight |
280.63 g/mol |
IUPAC Name |
2-[6-(chloromethyl)-5-methoxy-4-(trifluoromethoxy)pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C10H8ClF3N2O2/c1-17-9-7(4-11)16-5-6(2-3-15)8(9)18-10(12,13)14/h5H,2,4H2,1H3 |
InChI Key |
ANUDSJDXYRECBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1CCl)CC#N)OC(F)(F)F |
Origin of Product |
United States |
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